molecular formula C24H35F3O5 B159330 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha CAS No. 1027401-98-4

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

Cat. No.: B159330
CAS No.: 1027401-98-4
M. Wt: 460.5 g/mol
InChI Key: DSVAWVBHUBDAPY-AHJNKEMKSA-N
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Description

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. is a synthetic analog of prostaglandin F1.alpha., a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and the hydrogenation of the 13,14-double bond. It is primarily known for its ocular hypotensive properties, making it a potential therapeutic agent for the treatment of glaucoma .

Scientific Research Applications

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Its ocular hypotensive properties make it a candidate for the treatment of glaucoma and other eye-related conditions.

    Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. involves several key steps:

    Starting Material: The synthesis begins with a suitable prostaglandin precursor.

    Hydrogenation: The 13,14-double bond is hydrogenated to form the dihydro derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced to the phenyl ring using a trifluoromethylating agent under controlled conditions.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to modify its functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for different applications .

Comparison with Similar Compounds

Similar Compounds

    17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha.: Similar in structure but with different receptor binding properties.

    Travoprost: Contains a trifluoromethyl-phenoxy ring and is used for glaucoma treatment.

    Latanoprost: Another prostaglandin analog used for reducing intraocular pressure.

Uniqueness

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. is unique due to its specific trifluoromethyl group and hydrogenated 13,14-double bond, which contribute to its distinct pharmacological profile and reduced side effects compared to other prostaglandin analogs .

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVAWVBHUBDAPY-AHJNKEMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 2
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 3
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 4
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 5
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 6
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

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